Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Overview
Description
Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. The compound features a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom. This structural motif is valuable in drug discovery and development because it imparts rigidity and three-dimensionality to molecules, which can enhance their biological activity and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the reaction of a suitable lactone with an amine to form the spirocyclic core. The tert-butyl ester group is then introduced through esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized spirocyclic compounds .
Scientific Research Applications
Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as altering signal transduction pathways or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate: This compound features a hydroxyl group instead of the dimethyl substitution, which can affect its reactivity and biological activity.
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: This compound has a different ring size and substitution pattern, leading to distinct chemical and biological properties.
Uniqueness
Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is unique due to its specific spirocyclic structure and tert-butyl ester group. These features contribute to its stability, reactivity, and potential as a versatile building block in synthetic chemistry and drug discovery .
Properties
IUPAC Name |
tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-10(2,3)16-9(14)13-6-12(7-13)11(4,5)8-15-12/h6-8H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROYAGCOSGRUQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC12CN(C2)C(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.